molecular formula C21H18ClN3O3S B2388411 3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile CAS No. 1251624-65-3

3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile

Cat. No.: B2388411
CAS No.: 1251624-65-3
M. Wt: 427.9
InChI Key: YZBJKKPEIXPISO-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[b][1,4]thiazine, which is a type of organic compound known as a heterocyclic compound due to the presence of atoms of at least two different elements in its rings . This particular derivative has additional functional groups attached to it, including a piperidine ring and a nitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The piperidine ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state, is a common structure in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the presence of other reactants. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Properties

IUPAC Name

3-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c22-16-7-8-19-18(12-16)25(17-6-4-5-15(11-17)13-23)14-20(29(19,27)28)21(26)24-9-2-1-3-10-24/h4-8,11-12,14H,1-3,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBJKKPEIXPISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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